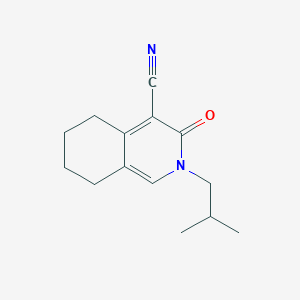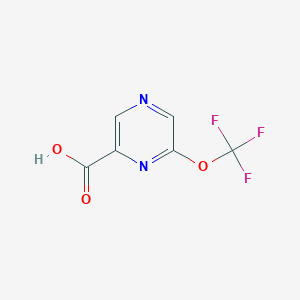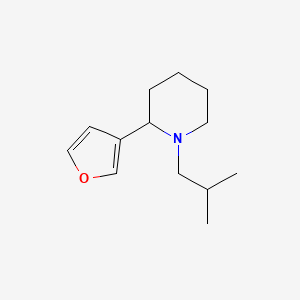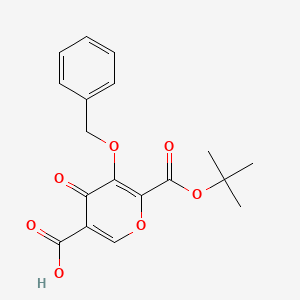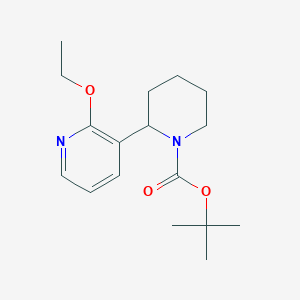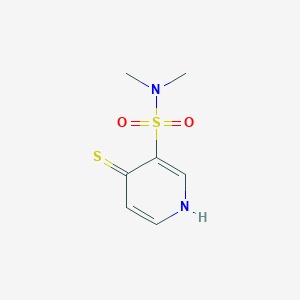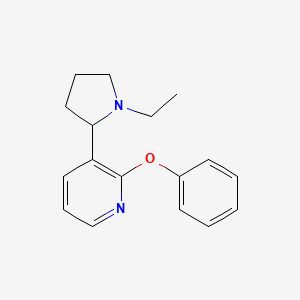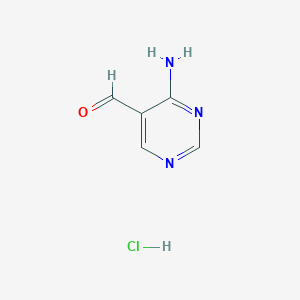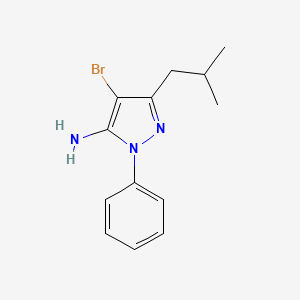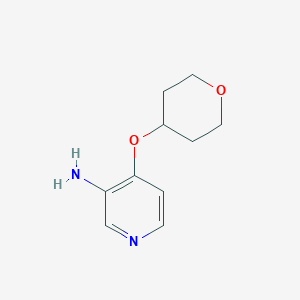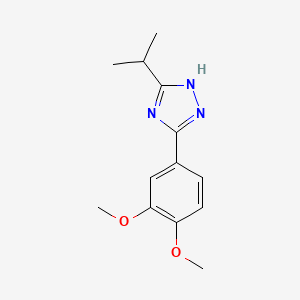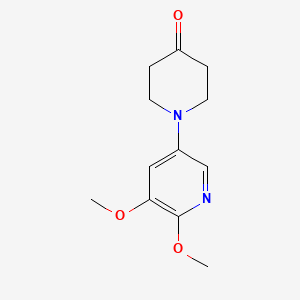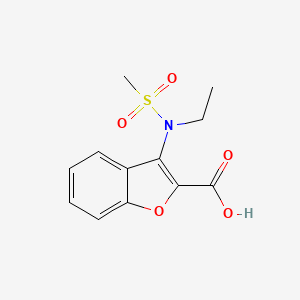
3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid typically involves the annulation of 2-(alkoxycarbonyl)allyl carbonates with 2-(2-hydroxyphenyl)-2-oxoacetic esters in the presence of a PPh3 catalyst . The reaction is initiated by the generation of phosphorus ylide on the basis of methacrylate esters, which then attacks the ester group, leading to the formation of the benzofuran ring.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting materials and the efficiency of the catalytic process.
Análisis De Reacciones Químicas
Types of Reactions
3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: Used in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as phosphodiesterase (PDE4B), which plays a role in inflammatory responses . The compound may also interact with other molecular targets, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran-3-carboxylate esters: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiophene derivatives: These compounds also have a fused ring system and are used in similar applications.
Uniqueness
3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H13NO5S |
|---|---|
Peso molecular |
283.30 g/mol |
Nombre IUPAC |
3-[ethyl(methylsulfonyl)amino]-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO5S/c1-3-13(19(2,16)17)10-8-6-4-5-7-9(8)18-11(10)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |
Clave InChI |
WAJDLYOINOBRFZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=C(OC2=CC=CC=C21)C(=O)O)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


